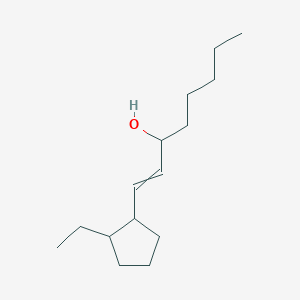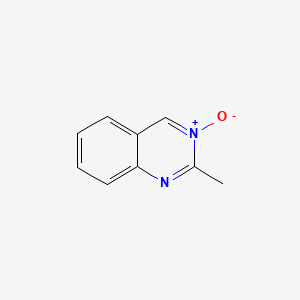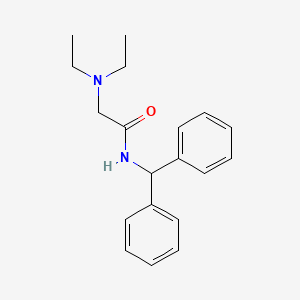
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL is an organic compound with a unique structure that combines a cyclopentyl ring with an ethyl substituent and an octenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl bromide to form 2-ethylcyclopentanone. This intermediate is then subjected to a Grignard reaction with oct-1-en-3-yl magnesium bromide to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: This compound has been studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique olfactory properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be compared with other similar compounds, such as oct-1-en-3-ol and pent-1-en-3-ol. These compounds share structural similarities but differ in their specific substituents and chain lengths.
Oct-1-en-3-ol: Known for its role in marine algae as a stress response molecule, it has applications in ecological studies and environmental monitoring.
Pent-1-en-3-ol: Used in flavorings and fragrances, it has a shorter carbon chain compared to this compound, leading to different olfactory properties.
The uniqueness of this compound lies in its combination of a cyclopentyl ring with an ethyl substituent and an octenol chain, providing distinct chemical and physical properties that make it valuable for various applications.
Propiedades
Número CAS |
60134-91-0 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
1-(2-ethylcyclopentyl)oct-1-en-3-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-10-15(16)12-11-14-9-7-8-13(14)4-2/h11-16H,3-10H2,1-2H3 |
Clave InChI |
ZHHNAWZVDZEGLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1CCCC1CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)


![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)


![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
